molecular formula C22H38O B3054078 Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- CAS No. 5806-72-4

Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-

Cat. No. B3054078
CAS RN: 5806-72-4
M. Wt: 318.5 g/mol
InChI Key: DNYCICZKXQGHBJ-UHFFFAOYSA-N
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Description

Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- is a chemical compound . Its molecular formula is C22H38O and it has a molecular weight of 318.5373 dalton . It is also known as 2,4-bis(1,1,3,3-tetramethylbutyl)phenol .


Molecular Structure Analysis

The molecular structure of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- is based on structures generated from information available in ECHA’s databases . The InChI string for this compound is InChI=1S/C22H38O/c1-19(2,3)14-21(7,8)16-11-12-18(23)17(13-16)22(9,10)15-20(4,5)6 .


Physical And Chemical Properties Analysis

Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- has a molecular weight of 318.54 . It has a melting point of 73-74 °C and a boiling point of 216.5-217.5 °C (at 30 Torr pressure) . The density is predicted to be 0.901±0.06 g/cm3 .

Scientific Research Applications

Vanadium Complex Synthesis

  • Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- is used in the synthesis of vanadium complexes, which are important for their potential applications in catalysis and materials science. For instance, it has been involved in forming complexes with unique structural characteristics (Kober et al., 2012).

Polymer Chemistry

  • This compound plays a role in the synthesis of oligo-phenolic compounds, which are significant in the field of polymer chemistry. These compounds, derived from Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-, have been analyzed using spectroscopic techniques to confirm their structures (Kämmerer et al., 1975).

Catalysis

  • In catalysis, this phenol derivative has been used in the development of group IV bis(phenolate) catalysts for polymerization processes. These catalysts have shown high activity and efficiency in producing copolymers (Kiesewetter & Waymouth, 2013).

Environmental Science

  • It's involved in environmental science, particularly in bioremediation studies. For instance, laccase from Fusarium incarnatum UC-14 has been used in the biodegradation of Bisphenol A, a derivative of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- (Chhaya & Gupte, 2013).

Analytical Chemistry

  • This compound has also been a subject of study in analytical chemistry, particularly in the detection and analysis of endocrine-disrupting compounds in water sources (Kuch & Ballschmiter, 2001).

Material Science

  • In material science, Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- has been investigated for its role in the stabilization of polymers. For example, its derivatives have been studied for their performance as antioxidants in polypropylene (Tocháček & Sedlár, 1995).

Coordination Chemistry

  • It is used in coordination chemistry for the synthesis and characterization of metal complexes, which have potential applications in various industrial processes (Xu et al., 2007).

properties

IUPAC Name

2,4-bis(2,4,4-trimethylpentan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O/c1-19(2,3)14-21(7,8)16-11-12-18(23)17(13-16)22(9,10)15-20(4,5)6/h11-13,23H,14-15H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYCICZKXQGHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064010
Record name Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-

CAS RN

5806-72-4
Record name 2,4-Bis(1,1,3,3-tetramethylbutyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5806-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(1,1,3,3-tetramethylbutyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005806724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-bis(1,1,3,3-tetramethylbutyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-BIS(1,1,3,3-TETRAMETHYLBUTYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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